molecular formula C21H14N2O3S B3562897 2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

Cat. No.: B3562897
M. Wt: 374.4 g/mol
InChI Key: GJHKVYZSTJDPHJ-UHFFFAOYSA-N
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Description

2’-[(1,3-Benzothiazol-2-yl)carbamoyl]-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a benzothiazole moiety linked to a biphenyl structure

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . These factors can affect the compound’s interaction with its targets, its stability in the biological system, and its overall efficacy.

Safety and Hazards

The safety and hazards of benzothiazole derivatives would depend on their specific structures and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future research directions could include the development of novel benzothiazole derivatives with improved selectivity, low toxicity, and broad-spectrum activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-[(1,3-Benzothiazol-2-yl)carbamoyl]-[1,1’-biphenyl]-2-carboxylic acid typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This is followed by coupling with a biphenyl derivative under specific conditions to achieve the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2’-[(1,3-Benzothiazol-2-yl)carbamoyl]-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2’-[(1,3-Benzothiazol-2-yl)carbamoyl]-[1,1’-biphenyl]-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-Benzothiazol-2-yl)acrylic acid
  • 3-(2-Methyl-benzothiazol-6-ylcarbamoyl)-acrylic acid
  • 3-(2-Butylsulfanyl-benzothiazol-6-ylcarbamoyl)-acrylic acid

Uniqueness

Compared to similar compounds, 2’-[(1,3-Benzothiazol-2-yl)carbamoyl]-[1,1’-biphenyl]-2-carboxylic acid stands out due to its biphenyl structure, which provides additional stability and versatility. This unique structure allows for more diverse chemical modifications and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-[2-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S/c24-19(23-21-22-17-11-5-6-12-18(17)27-21)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(25)26/h1-12H,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHKVYZSTJDPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671256
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Reactant of Route 3
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Reactant of Route 4
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Reactant of Route 5
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2'-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-[1,1'-BIPHENYL]-2-CARBOXYLIC ACID

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